N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide
Description
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide is a structurally complex acetamide derivative characterized by three distinct moieties:
- A 2-benzoyl-4-chlorophenyl group, providing aromaticity and electron-withdrawing properties via the chlorine substituent.
- A 1,3-dihydro-1,3-dioxo-2H-isoindole (phthalimide) group, a planar heterocyclic system known for its role in biological activity and intermolecular interactions.
The compound’s amide linkage bridges the phthalimide and benzoyl-chlorophenyl groups, while the cyclopropylmethyl substitution on the nitrogen adds steric complexity.
Properties
CAS No. |
2897-01-0 |
|---|---|
Molecular Formula |
C27H21ClN2O4 |
Molecular Weight |
472.9 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
InChI |
InChI=1S/C27H21ClN2O4/c28-19-12-13-23(22(14-19)25(32)18-6-2-1-3-7-18)29(15-17-10-11-17)24(31)16-30-26(33)20-8-4-5-9-21(20)27(30)34/h1-9,12-14,17H,10-11,15-16H2 |
InChI Key |
XZPWMJHFZHMTAE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)CN4C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide typically involves multiple steps, starting with the preparation of the isoindole-acetamide backbone. This can be achieved through the reaction of phthalic anhydride with an appropriate amine, followed by cyclization. The benzoyl and chlorophenyl groups are then introduced through Friedel-Crafts acylation and halogenation reactions, respectively. The final step involves the attachment of the cyclopropylmethyl group via nucleophilic substitution.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various effects. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-(2-benzoyl-4-chlorophenyl)-N-(cyclopropylmethyl)-1,3-dihydro-1,3-dioxo-2H-isoindole-2-acetamide, we compare it with structurally related N-substituted acetamide derivatives documented in crystallographic and synthetic studies.
Table 1: Structural and Conformational Comparison
Key Comparisons
Structural Complexity and Substituent Effects The target compound’s phthalimide moiety distinguishes it from analogs like 2-(3,4-dichlorophenyl)-N-(pyrazolyl)acetamide, which features a pyrazolyl group. Phthalimides are known for rigid planar structures, enhancing π-π stacking and enzyme binding . In contrast, pyrazolyl groups (as in ) introduce conformational variability, with dihedral angles ranging from 54.8° to 77.5° due to steric repulsion . The cyclopropylmethyl group adds steric bulk compared to smaller substituents (e.g., methyl or phenyl in other acetamides).
Hydrogen Bonding and Crystal Packing
- The compound in forms N–H⋯O hydrogen-bonded dimers (R₂²(10) motifs), a common feature in amides . The target compound likely exhibits similar interactions, but its phthalimide group may introduce additional C=O⋯H–N bonds, influencing crystal packing or solubility.
Synthetic Methodology The synthesis of the compound uses EDC-mediated coupling of 3,4-dichlorophenylacetic acid with 4-aminoantipyrine in dichloromethane .
Biological Implications
- While emphasizes structural analogs’ coordination chemistry (e.g., as ligands), the target compound’s phthalimide group suggests enzyme inhibitory activity , akin to thalidomide analogs or PARP inhibitors. Chlorine substituents (electron-withdrawing) may enhance binding to hydrophobic pockets in biological targets.
Conformational Analysis
- In , steric repulsion between the dichlorophenyl and pyrazolyl groups results in variable dihedral angles (54.8°–77.5°), leading to three distinct molecular conformations in the asymmetric unit . For the target compound, the phthalimide’s rigidity and cyclopropane’s steric effects may enforce a more consistent conformation, reducing polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
